N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

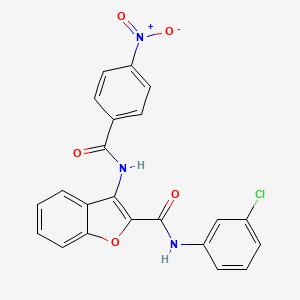

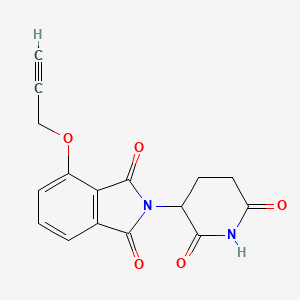

“N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide” is a complex organic compound. The benzhydryl motif and the piperazine nucleus are fundamental components present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . Piperazines are found in various biologically active compounds across a number of different therapeutic areas .

Synthesis Analysis

While specific synthesis information for “N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide” is not available, a similar compound, “1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine”, was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .

Molecular Structure Analysis

The structure of a similar compound, “1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine”, reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .

Wissenschaftliche Forschungsanwendungen

Anti-Mycobacterial Activity

Piperazine derivatives have demonstrated significant potential in the development of anti-mycobacterial agents, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of piperazine as a medicinally important scaffold enables the design and synthesis of potent molecules with enhanced anti-TB activity. The structure-activity relationship (SAR) of these compounds provides a solid foundation for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications and Patent Review

Piperazine rings are integral to a myriad of drugs across different therapeutic classes, such as antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory agents. Their structural flexibility and ability to be modified significantly influence the pharmacokinetic and pharmacodynamic profiles of the resultant molecules. This adaptability makes piperazines a valuable building block in drug discovery, with several patents highlighting their utility in creating drug-like elements for various diseases (Rathi et al., 2016).

Water Treatment and Desalination

Semi-aromatic polyamide thin film composite membranes, incorporating piperazine derivatives, have shown promise in reverse osmosis (RO) and nanofiltration (NF) for water treatment and desalination. These membranes exhibit improved performance characteristics, such as enhanced water permeability and selectivity, primarily due to the unique properties imparted by piperazine-based polyamide layers. This advancement in membrane technology is crucial for developing more efficient and effective solutions for water purification and desalination, addressing global water scarcity issues (Gohil & Ray, 2017).

Biological Activities and Mode of Action

Piperazine compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory effects. The modifications in the piperazine ring structure can lead to high efficacy, better potency, and lesser toxicity. This diversity in biological activity underscores the potential of piperazines and their derivatives as leads in the development of new therapeutic agents across various disease states. The exploration of their mode of action and the associated biological effects continues to be a rich area of research, providing insights into their potential as novel CNS (Central Nervous System) acting drugs and beyond (Verma & Kumar, 2017).

Wirkmechanismus

Target of Action

It’s known that the piperazine nucleus, a fundamental component of this compound, is capable of binding to multiple receptors with high affinity . This makes it a privileged structure in various biologically active compounds across different therapeutic areas .

Mode of Action

It’s known that piperazine derivatives have broad pharmacological action on the central nervous system (cns), especially on dopaminergic neurotransmission . This suggests that the compound might interact with its targets, leading to changes in neurotransmission.

Biochemical Pathways

Given the broad pharmacological action of piperazine derivatives on the cns, it’s plausible that multiple biochemical pathways related to neurotransmission could be affected .

Result of Action

Piperazine derivatives are known to possess excellent pharmacological activities such as vasodilator, hypotensive, anti-viral, and cerebral blood flow increasing actions . This suggests that the compound might have similar effects.

Eigenschaften

IUPAC Name |

N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O/c21-20(22,23)15-25-11-13-26(14-12-25)19(27)24-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNKRYGJRKRJRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide](/img/structure/B2882450.png)

![N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2882453.png)

![5-Butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2882457.png)

![3-{5-[(2,4-dimethylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B2882462.png)

![5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2882464.png)

![8-[[Bis(2-methoxyethyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2882467.png)

![2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2882470.png)